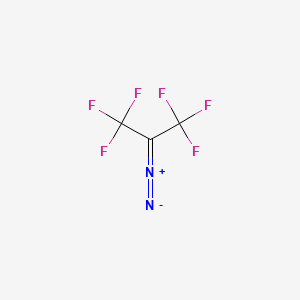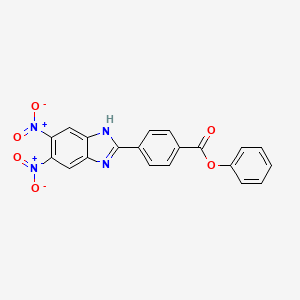
5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one
概要
説明
5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one is a synthetic organic compound that belongs to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Bromination and Chlorination: The initial step involves the bromination and chlorination of a suitable isoquinoline precursor. This can be achieved using bromine and chlorine in the presence of a catalyst.
Etherification: The next step involves the introduction of the propan-2-yloxy group. This is typically done through an etherification reaction using propan-2-ol and a suitable base.
Cyclization: The final step involves the cyclization of the intermediate to form the desired isoquinolinone structure. This can be achieved using a cyclization agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
科学的研究の応用
5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs.
Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
5-bromo-8-chloro-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
5-bromo-8-chloro-7-ethoxy-3,4-dihydro-2H-isoquinolin-1-one: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
5-bromo-8-chloro-7-butoxy-3,4-dihydro-2H-isoquinolin-1-one: Similar structure but with a butoxy group instead of a propan-2-yloxy group.
Uniqueness
The uniqueness of 5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one lies in its specific functional groups and their arrangement. The propan-2-yloxy group imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C12H13BrClNO2 |
|---|---|
分子量 |
318.59 g/mol |
IUPAC名 |
5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H13BrClNO2/c1-6(2)17-9-5-8(13)7-3-4-15-12(16)10(7)11(9)14/h5-6H,3-4H2,1-2H3,(H,15,16) |
InChIキー |
QFBOOBUABDIAKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=C2CCNC(=O)C2=C1Cl)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-({[4-(heptyloxy)phenyl]methyl}amino)benzoate](/img/structure/B8510928.png)








![N-[(R)-1-(3-Fluoro-5-bromo-2-pyridyl)ethyl]acetamide](/img/structure/B8510975.png)

![[1,1'-Biphenyl]-4-sulfonamide, N-(5-hydroxypentyl)-2'-(trifluoromethyl)-](/img/structure/B8510998.png)
